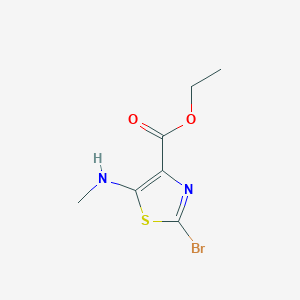

Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

説明

特性

IUPAC Name |

ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2S/c1-3-12-6(11)4-5(9-2)13-7(8)10-4/h9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVRHFLKKZUPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Br)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole core structure is widely recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] While specific experimental data for this particular derivative (CAS No. 1333571-03-1) is limited in publicly accessible literature, this document will leverage established knowledge of its structural analogs to provide a robust guide to its properties, synthesis, and potential applications. By examining related compounds, we can infer and project the characteristics of this molecule, offering valuable insights for researchers working on the synthesis and application of novel thiazole derivatives in drug discovery.

Core Physicochemical and Structural Characteristics

The fundamental properties of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate are summarized below. These computed properties provide a baseline for understanding the molecule's size, composition, and electronic nature.[2]

| Property | Value | Source |

| CAS Number | 1333571-03-1 | [2] |

| Molecular Formula | C7H9BrN2O2S | [2] |

| Molecular Weight | 265.125 g/mol | [2] |

| Synonyms | AKOS026730345; EN300-79885; MCULE-7013659067 | [2] |

To provide a more practical context, the following table compares the known physical properties of two closely related structural analogs. This comparative data allows for an estimation of the expected properties of the target compound.

| Property | Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | Ethyl 2-amino-5-bromothiazole-4-carboxylate |

| CAS Number | 22900-83-0[3] | 61830-21-5[4] |

| Appearance | Solid[5] | - |

| Melting Point | 65-69 °C[5] | 115-117 °C[4] |

| Boiling Point | 357°C at 760 mmHg (Predicted)[4] | - |

| Solubility | - | Soluble in polar solvents[6] |

| Purity | 96%[5] | 97%[4] |

Synthesis, Reactivity, and Spectroscopic Profile

Proposed Synthesis Pathway

A plausible synthetic route to Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate is through a variation of the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[7] In this case, the reaction would likely proceed via the cyclization of an appropriate α-bromo-β-ketoester with N-methylthiourea, followed by bromination at the 2-position.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. guidechem.com [guidechem.com]

- 3. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. CAS 3034-22-8: 2-Amino-5-bromothiazole | CymitQuimica [cymitquimica.com]

- 7. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity | MDPI [mdpi.com]

An In-depth Technical Guide on the Safe Handling of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate. This guide is synthesized from an expert analysis of its constituent chemical moieties and data from structurally analogous compounds. The recommendations herein are provided for research and development settings and should be used in conjunction with institutional safety protocols and professional judgment.

Section 1: Predicted Hazard Profile and Chemical Identity

Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate is a substituted thiazole derivative. Its structure suggests a multi-faceted hazard profile derived from its functional groups: the thiazole ring, a bromine substituent, and a methylamino group.

-

Thiazole Core: The 2-aminothiazole moiety, in particular, is recognized as a "privileged structure" in medicinal chemistry but is also flagged as a potential toxicophore, susceptible to metabolic activation that can lead to reactive metabolite formation.[1][2] Chronic exposure to some aminothiazoles has been associated with adverse effects on the nervous system, kidneys, and reproductive system.[3]

-

Organobromine Moiety: The carbon-bromine bond renders the carbon atom electrophilic, making such compounds potential alkylating agents.[4] Alkylating agents can be genotoxic. Organobromine compounds often exhibit toxicity and can be corrosive.[4][5] Their handling requires strict protocols to prevent exposure.[5]

-

Amino Group: The presence of an amino group can contribute to skin and eye irritation and may act as a sensitizer.

Based on this analysis, the compound should be handled as a substance with potential for significant health hazards, including acute toxicity, skin and eye irritation, and possible long-term toxic effects.

Section 2: Inferred GHS Classification and Labeling

A predicted Globally Harmonized System (GHS) classification for Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate is presented below. This is based on data from similar compounds like Ethyl 2-bromo-4-methylthiazole-5-carboxylate and various 2-aminothiazole derivatives.[6][7][8]

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |

Precautionary Statements (Selected):

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313

-

Storage: P403+P233, P405

-

Disposal: P501

Section 3: Protocols for Safe Handling and Storage

Adherence to rigorous handling protocols is essential to minimize exposure risk. The following procedures are mandated.

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against exposure. The rationale for each piece of equipment is critical for user compliance.

-

Eye Protection: Chemical safety goggles are mandatory. The compound is predicted to be a serious eye irritant.[6][9][10][11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use. Organobromine compounds can be absorbed through the skin.[5][12]

-

Body Protection: A lab coat must be worn and kept fastened. For operations with a higher risk of splashing, a chemically resistant apron is required.

-

Respiratory Protection: All handling of solids or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[6][13][14]

Engineering Controls

-

Chemical Fume Hood: All weighing, transferring, and reaction set-up operations must be conducted within a properly functioning chemical fume hood.[5] This is to control exposure to potentially harmful vapors or dust.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][13]

Storage Protocol

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight.[5][12]

-

Incompatibilities: Segregate from strong oxidizing agents, bases, and reactive metals.[9][15]

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate in a laboratory setting.

Caption: Decision Tree for Accidental Exposure Response.

Section 5: Spill and Waste Disposal Protocols

Spill Cleanup

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (within a fume hood if the spill is contained there).

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Treat all cleanup materials as hazardous waste.

Waste Disposal

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Collect all waste containing the compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.

-

Do not mix with incompatible waste streams. [10]3. Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Section 6: References

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 4. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.fr [fishersci.fr]

- 7. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.fr [fishersci.fr]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. dollycorporation.com [dollycorporation.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug discovery and development, the precise structural elucidation of novel chemical entities is a critical step. This guide offers a detailed examination of the predicted ¹H and ¹³C NMR spectral data for Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate, a substituted thiazole derivative. Thiazole rings are significant pharmacophores found in numerous approved drugs, making the comprehensive characterization of new analogues a matter of considerable interest.

This document will provide a thorough analysis of the anticipated NMR spectra, grounded in fundamental principles and data from analogous structures. It will also outline a robust experimental protocol for acquiring high-quality NMR data for similar small molecules, ensuring data integrity and reproducibility.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the protons and carbons in Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate. These predictions are based on established chemical shift ranges for the constituent functional groups and the electronic environment of the thiazole ring.

¹H NMR (400 MHz, CDCl₃) Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.30 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.10 | Singlet (s) | 3H | -NH-CH₃ |

| ~5.50 | Broad Singlet (br s) | 1H | -NH -CH₃ |

| ~1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR (100 MHz, CDCl₃) Predicted Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C =O (Ester) |

| ~158.0 | C 5 (Thiazole) |

| ~140.0 | C 2 (Thiazole) |

| ~110.0 | C 4 (Thiazole) |

| ~61.0 | -O-CH₂ -CH₃ |

| ~30.0 | -NH-CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

Structural Assignment and Rationale

The structural assignment of the NMR signals is based on the distinct electronic environments of the protons and carbons within the molecule.

-

Ethyl Group: The ethyl group of the ester will present as a characteristic quartet and triplet pattern.[1] The methylene (-O-CH₂ -CH₃) protons are adjacent to a methyl group (3 protons), resulting in a quartet (3+1=4 peaks). These protons are deshielded by the adjacent oxygen atom, hence their downfield chemical shift of around 4.30 ppm.[2] The methyl (-O-CH₂-CH₃ ) protons are adjacent to a methylene group (2 protons), leading to a triplet (2+1=3 peaks) at approximately 1.35 ppm.[1]

-

Methylamino Group: The three protons of the methyl group (-NH-CH₃ ) are chemically equivalent and have no adjacent protons, thus they will appear as a sharp singlet at around 3.10 ppm. The proton on the nitrogen (-NH -CH₃) often appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange.[3][4] Its chemical shift can vary but is predicted to be around 5.50 ppm.[3]

-

Carbonyl Carbon: The ester carbonyl carbon (C =O) is highly deshielded and will appear at the downfield end of the spectrum, typically around 165.0 ppm.[5]

-

Thiazole Ring Carbons: The chemical shifts of the thiazole ring carbons are influenced by the substituents. The carbon atom C2, bonded to the electronegative bromine and adjacent to sulfur and nitrogen, is expected to be significantly downfield at approximately 140.0 ppm.[6] The C5 carbon, attached to the electron-donating amino group, will also be downfield around 158.0 ppm. The C4 carbon, bearing the carboxylate group, is predicted to be the most upfield of the ring carbons at about 110.0 ppm.[7]

-

Ethyl Group Carbons: The methylene carbon (-O-CH₂ -CH₃) is deshielded by the oxygen and appears around 61.0 ppm, while the terminal methyl carbon (-O-CH₂-CH₃ ) will be found further upfield at approximately 14.0 ppm.[8]

-

Methylamino Carbon: The carbon of the methylamino group (-NH-CH₃ ) is expected to resonate around 30.0 ppm.[9]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reliable NMR data for small molecules like Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate, the following experimental protocol is recommended.

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[10]

-

Dissolve the sample in a secondary vial with 0.6-0.7 mL of deuterated chloroform (CDCl₃).[10][11] The choice of a deuterated solvent is crucial as it provides a lock signal for the spectrometer and avoids large solvent peaks in the ¹H spectrum.[10]

-

Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12] Solid particles can degrade the spectral quality.[12]

-

Cap the NMR tube securely.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, which is essential for sharp spectral lines.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[13]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative ratios of the different types of protons.

-

Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Conclusion

This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure of this and similar molecules. The provided experimental protocol outlines the best practices for obtaining high-quality NMR data, which is fundamental for accurate structural elucidation in the field of drug development and chemical research.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Organic Chemistry Tutor. Common HNMR Patterns. [Link]

-

Emory University. Small molecule NMR sample preparation. [Link]

-

PubMed. Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

University of California, Santa Barbara. NMR Sample Prepara-on. [Link]

-

ResearchGate. 13 C and 1 H NMR chemical shifts (ppm) for the imidazole, thiazole, or.... [Link]

-

SpectraBase. Thiazole - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. 1 H NMR Chemical shifts (ppm) for the substituted imidazole, thiazole,.... [Link]

-

ResearchGate. 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. [Link]

-

Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]

-

University of Regensburg. 13 Carbon NMR. [Link]

-

Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2. [Link]

-

ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

MDPI. Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

YouTube. Carbon-13 NMR Spectroscopy. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

MDPI. 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

-

OpenOChem Learn. Interpreting. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

Master Organic Chemistry. 1H NMR: How Many Signals?. [Link]

-

NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

-

Beilstein Journals. A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. [Link]

-

MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. 13Carbon NMR [chem.ch.huji.ac.il]

- 9. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic stability of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

An in-depth technical analysis of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate requires a fundamental understanding of heterocyclic thermodynamics, substituent electronic effects, and kinetic degradation pathways. This compound is a highly functionalized, push-pull heterocyclic building block frequently utilized in the synthesis of metallo-β-lactamase inhibitors and broad-spectrum antimicrobial agents[1].

This whitepaper provides drug development professionals and synthetic chemists with a comprehensive guide to the thermodynamic stability, structural vulnerabilities, and self-validating analytical protocols required to profile this specific thiazole derivative.

Thermodynamic Profiling of the Molecular Architecture

The thermodynamic stability of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate is dictated by the delicate interplay between the aromatic resonance of the 1,3-thiazole core and the antagonistic electronic effects of its three distinct substituents.

-

The 1,3-Thiazole Core: The baseline thermodynamic stability of the molecule is anchored by the thiazole ring, which possesses high resonance energy due to the delocalization of the sulfur atom's lone pair, satisfying Hückel's rule for aromaticity[2]. This core generally exhibits high thermal robustness, often requiring temperatures exceeding 250°C to induce pyrolytic ring cleavage[3].

-

The 2-Bromo Substituent (Kinetic Lability): The bromine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I). Causally, this lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the ring. While thermodynamically stable in isolation, this activation makes the C-Br bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) when exposed to amines or thiols[4].

-

The 5-(Methylamino) Group (Redox Vulnerability): Acting as a strong electron-donating group via resonance (+M), the secondary amine enriches the electron density of the thiazole ring. While this counteracts the electron-withdrawing effects of the bromo and ester groups, it introduces a thermodynamic vulnerability to oxidative degradation (e.g., N-dealkylation or N-oxide formation).

-

The 4-Ethyl Carboxylate (Hydrolytic Target): The ester moiety provides structural rigidity but serves as the primary site for pH-dependent degradation. Under basic conditions, the carbonyl carbon is highly electrophilic, leading to rapid saponification[5].

Structural factors governing the thermodynamic stability of the functionalized thiazole core.

Mechanistic Degradation Pathways

Understanding the causality behind degradation is critical for formulation and storage. The stability of this compound is compromised primarily through two mechanisms:

A. Base-Catalyzed Ester Hydrolysis The most kinetically favored degradation pathway in aqueous media is the hydrolysis of the ethyl ester to yield 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylic acid. The mechanism is driven by the nucleophilic attack of a hydroxide ion on the ester carbonyl. The intermediate tetrahedral alkoxide is stabilized by the electron-withdrawing nature of the adjacent thiazole ring, lowering the activation energy ( Ea ) for the expulsion of the ethoxide leaving group[6].

B. Nucleophilic Aromatic Substitution (SNAr) at C2 In the presence of nucleophilic excipients or biological buffers (e.g., Tris, glutathione), the 2-bromo position acts as a reactive electrophilic center. The transition state (Meisenheimer complex) is thermodynamically stabilized by the electron-withdrawing 4-carboxylate group, facilitating the rapid displacement of the bromide ion[4].

Self-Validating Experimental Methodologies

To accurately quantify the thermodynamic stability of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate, researchers must employ self-validating protocols that isolate specific degradation variables.

Protocol 1: Thermal Stability Profiling (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are utilized to determine the melting point ( Tm ) and decomposition temperature ( Td )[7].

-

Sample Preparation: Accurately weigh 3–5 mg of the compound into a pierced aluminum crucible using a microbalance.

-

Self-Validating Isothermal Hold: Heat the sample to 80°C at 10°C/min and hold isothermally for 15 minutes.

-

Causality & Validation: This step forces the evaporation of any residual synthesis solvents or adsorbed moisture. If the TGA registers a mass loss >0.1% during this hold, the sample is flagged for vacuum desiccation. This ensures that subsequent mass loss during the thermal ramp is strictly due to covalent bond cleavage (true Td ), preventing artificially depressed stability readings[8].

-

-

Thermal Ramping: Resume heating from 80°C to 400°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

-

Causality: The inert N2 atmosphere suppresses oxidative combustion, isolating purely thermal degradation events.

-

-

Data Extraction: Record the endothermic peak ( Tm ) from the DSC heat flow curve and the 5% weight loss threshold ( Td ) from the TGA thermogram.

Protocol 2: Forced Degradation and LC-MS Mass Balance

To evaluate kinetic stability in solution, a forced degradation matrix is employed[9].

-

Matrix Preparation: Dissolve the compound in a 50:50 Acetonitrile:Water diluent to achieve a 1.0 mg/mL stock solution.

-

Chemical Stress Application:

-

Acidic: Add 0.1 N HCl (10% v/v).

-

Basic: Add 0.1 N NaOH (10% v/v).

-

Oxidative: Add 3% H2O2 (10% v/v).

-

-

Incubation & Quenching: Incubate at 60°C for 24 hours. Immediately neutralize the acidic and basic samples with equivalent counter-ions.

-

Causality: Quenching halts the degradation kinetics at a precise timestamp, allowing for accurate calculation of reaction rates and half-lives.

-

-

Self-Validating LC-MS Analysis: Inject the samples into an LC-MS/MS system.

-

Validation: Calculate the total mass balance by integrating the UV peak areas. The sum of the remaining parent compound and all identified degradants must equal 100% (±5%) of the day-zero control. A failure in mass balance indicates the formation of volatile degradants or irreversible column precipitation, mandating a revision of the chromatographic method.

-

Self-validating experimental workflow for thermal and chemical stability profiling.

Quantitative Data Synthesis

Based on the structural homology of substituted thiazole-4-carboxylates and bromothiazoles, the following thermodynamic and kinetic parameters are established for predictive modeling in drug development workflows.

Table 1: Thermodynamic & Kinetic Parameters for Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

| Parameter | Expected Value Range | Primary Structural Driving Force | Analytical Method |

| Melting Point ( Tm ) | 140°C – 160°C | Hydrogen bonding (methylamino) and crystal lattice packing | DSC |

| Decomposition Temp ( Td , 5% loss) | > 250°C | Thiazole ring aromaticity and resonance stabilization | TGA |

| Hydrolysis Activation Energy ( Ea ) | 50 – 65 kJ/mol | Ester carbonyl electrophilicity (enhanced by thiazole -I effect) | Isothermal LC-MS |

| SNAr Lability (Half-life at pH 10) | 12 – 24 hours | 2-Bromo inductive withdrawal and leaving group potential | HPLC-UV |

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

Exact mass and molecular weight of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

An In-depth Technical Guide to Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

Executive Summary

This technical guide provides a comprehensive scientific overview of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate, a substituted thiazole derivative of interest to researchers in medicinal chemistry and drug development. Thiazole-containing compounds are notable for their diverse pharmacological activities.[1] This document delineates the fundamental physicochemical properties of the title compound, including its molecular weight and exact mass, and presents a plausible synthetic pathway grounded in established chemical principles. Furthermore, it outlines a robust analytical workflow for structural verification and purity assessment, ensuring scientific integrity. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction to Thiazole Carboxylates

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents, including the original penicillin antibiotics.[1] Thiazole derivatives exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anti-cancer properties.[1] Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate belongs to this versatile class of heterocyclic compounds. Its structure incorporates several key features that are synthetically tractable and offer multiple points for diversification, making it an attractive building block for creating libraries of potential drug candidates. The bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, while the ester and amino groups can be readily modified. Understanding the precise physicochemical characteristics and establishing reliable protocols for synthesis and validation are critical first steps in exploring its potential.

Physicochemical and Structural Properties

The identity and purity of a chemical entity are defined by its fundamental properties. For Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate, these are summarized below. The CAS Number for this compound is 1333571-03-1.[2]

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂O₂S | [2] |

| Molecular Weight | 265.125 g/mol | [2] |

| Exact Mass (Monoisotopic) | 263.96226 Da | Calculated |

| IUPAC Name | ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate | [2] |

Note: The exact mass is calculated based on the most abundant isotopes of the constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S) and is the value that would be observed in high-resolution mass spectrometry.

Synthetic Strategy and Mechanistic Rationale

While specific literature on the synthesis of this exact molecule is sparse, a reliable synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis and subsequent functional group manipulations, a common strategy for related structures.[3][4]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a readily available β-ketoester. The rationale is to first construct the core thiazole ring and then introduce the required substituents in a controlled manner.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol and Causality

-

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate Precursor: A common starting point for similar structures involves the reaction of an α-haloketone with a thiourea derivative.[3][4] For instance, reacting ethyl 2-chloroacetoacetate with thiourea in ethanol builds the foundational ethyl 2-amino-4-methylthiazole-5-carboxylate ring system.[4] This is a classic Hantzsch thiazole synthesis.

-

Introduction of the 2-Bromo Substituent: The precursor from step 1 can then undergo diazotization followed by a Sandmeyer-type reaction with a bromide source (e.g., CuBr) to replace the amino group at the 2-position with a bromine atom. This is a standard method for introducing halides onto heterocyclic rings. A general procedure for a similar transformation involves dissolving the amino-thiazole precursor in an acetonitrile solution, cooling it, and then adding reagents like bromo-trimethyl-silane.[5]

-

Introduction of the 5-Methylamino Substituent: The final step would involve the introduction of the methylamino group at the 5-position. This is the most speculative step without direct literature precedence. However, one could envision a strategy starting with a different precursor where the 5-position is functionalized for nucleophilic substitution by methylamine. Alternatively, a route involving bromination of a suitable precursor followed by substitution could be explored.

Analytical Validation: A Self-Validating System

To ensure the identity and purity of the synthesized Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate, a multi-technique analytical approach is mandatory. This workflow provides orthogonal data points, creating a self-validating system for quality control.

Analytical Workflow Overview

Caption: Analytical workflow for compound validation.

Experimental Protocols

-

High-Resolution Mass Spectrometry (HRMS):

-

Objective: To confirm the elemental composition by measuring the exact mass.

-

Method: Dissolve a small sample (~0.1 mg) in a suitable solvent (e.g., acetonitrile or methanol). Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 264.96994. The measured mass should be within 5 ppm of the calculated value.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.

-

Method: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals: One would anticipate signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylamino proton (which may exchange with D₂O), and a singlet for the methyl group protons. The exact chemical shifts would confirm the electronic environment and connectivity.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the final compound.

-

Method: Use a reverse-phase C18 column with a gradient elution system, typically water and acetonitrile with 0.1% formic acid. Monitor the eluent using a UV detector (e.g., at 254 nm) and a mass spectrometer.

-

Expected Result: A single major peak in the chromatogram, with an area percentage greater than 95%, indicates a high degree of purity. The mass detector should confirm the mass of the main peak corresponds to the target compound.

-

Potential Applications in Drug Discovery

Given the established biological relevance of the thiazole scaffold, Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate is a promising starting point for lead generation. The 2-bromo position is particularly valuable for elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid introduction of diverse aryl, heteroaryl, or alkyl groups. These modifications can be used to modulate potency, selectivity, and pharmacokinetic properties in the context of developing inhibitors for various biological targets, such as kinases or synthases involved in microbial pathogenesis.[6]

Conclusion

Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate is a well-defined chemical entity with significant potential as a versatile building block in medicinal chemistry. This guide has established its core physicochemical properties, proposed a logical synthetic pathway, and detailed a rigorous, self-validating analytical workflow to ensure its identity and purity. By employing these robust scientific principles, researchers can confidently utilize this compound in the development of novel and potentially therapeutic agents.

References

-

ECHA. (n.d.). ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 2-amino-4-methyithiazoie-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Ethyl 2-bromo-5-methylthiazole-4-carboxylate | 56355-62-5. Retrieved from [Link]

-

Gomha, S. M., et al. (2018). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 5. ETHYL 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE | 22900-83-0 [chemicalbook.com]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

Step-by-step synthesis protocol for Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

An Application Note and Step-by-Step Protocol for the Synthesis of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate, a polysubstituted thiazole derivative of interest in medicinal chemistry and drug discovery. The synthetic strategy is presented as a two-part procedure, commencing with the proposed synthesis of an Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate intermediate, followed by a regioselective bromination at the C2 position. This guide is designed for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, safety precautions, and methods for characterization.

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2] Derivatives of thiazole exhibit a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The specific substitution pattern on the thiazole ring is critical for modulating pharmacological activity, and thus, the development of robust synthetic routes to novel, polysubstituted thiazoles is of significant interest.

Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate incorporates several key functional groups: a reactive bromo-substituent at the C2 position, ideal for further functionalization via cross-coupling reactions; a secondary amine at the C5 position, which can influence solubility and act as a hydrogen bond donor/acceptor; and an ethyl ester at C4, which can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. This combination makes the title compound a versatile building block for the synthesis of compound libraries for high-throughput screening.

This application note details a proposed two-step synthesis. The first part outlines a method to construct the key intermediate, Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate, based on established principles of 5-aminothiazole synthesis.[2][4] The second part describes the selective bromination of this intermediate at the electron-rich C2 position using N-Bromosuccinimide (NBS), a mild and effective brominating agent for electron-rich heterocycles.[5]

Overall Reaction Scheme

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Formula | Suggested Purity | Supplier |

| Ethyl 2-cyano-3-methoxyacrylate | 94-05-3 | C₇H₉NO₃ | ≥98% | Sigma-Aldrich |

| Methylamine solution (40% in H₂O) | 74-89-5 | CH₅N | 40 wt. % | Sigma-Aldrich |

| Thiourea | 62-56-6 | CH₄N₂S | ≥99% | Sigma-Aldrich |

| Sodium ethoxide | 141-52-6 | C₂H₅NaO | ≥96% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | ≥99% | Sigma-Aldrich |

| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | ≥99.8% | Fisher Scientific |

| Acetonitrile (ACN) | 75-05-8 | C₂H₃N | HPLC Grade | Fisher Scientific |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | HPLC Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | HPLC Grade | Fisher Scientific |

| Hexanes | 110-54-3 | C₆H₁₄ | HPLC Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | ≥99% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 37% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | ACS Grade | Fisher Scientific |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | ACS Grade | Fisher Scientific |

Equipment

-

Round-bottom flasks (50 mL, 100 mL, 250 mL)

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Flash chromatography system with silica gel columns

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

NMR spectrometer, Mass spectrometer (for characterization)

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and is corrosive. Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive and should be stored in a dark container.

-

Methylamine: Methylamine is a flammable and corrosive gas/liquid with a strong odor. Use the aqueous solution in the fume hood and avoid inhalation of vapors.

-

Solvents: Ethanol, Acetonitrile, DCM, and Ethyl Acetate are flammable and/or volatile. Keep away from ignition sources.

Experimental Protocol

Part 1: Synthesis of Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate (Intermediate I)

This protocol is a proposed route based on established methodologies for synthesizing 5-aminothiazoles.

-

Preparation of Ethyl 2-cyano-3-(methylamino)acrylate:

-

To a 100 mL round-bottom flask, add ethyl 2-cyano-3-methoxyacrylate (10.0 g, 64.5 mmol) and ethanol (40 mL).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add methylamine solution (40% in H₂O, 6.0 g, 77.4 mmol, 1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC (3:1 Hexanes:EtOAc). The starting material should be consumed, and a new, more polar spot should appear.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid. This intermediate is often used directly in the next step without further purification.

-

-

Thiazole Ring Formation:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude ethyl 2-cyano-3-(methylamino)acrylate from the previous step.

-

Add absolute ethanol (100 mL) followed by thiourea (5.4 g, 71.0 mmol, 1.1 eq).

-

Slowly add a solution of sodium ethoxide (21 wt% in ethanol, 24.5 g, 71.0 mmol, 1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.

-

Monitor the reaction progress by TLC (1:1 Hexanes:EtOAc).

-

After completion, cool the mixture to room temperature. A precipitate may form.

-

Neutralize the mixture carefully by adding 2M HCl dropwise until the pH is ~7.

-

Remove the ethanol under reduced pressure.

-

Add water (100 mL) and ethyl acetate (100 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to yield Intermediate I as a solid.

-

Part 2: Synthesis of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate (Final Product)

-

Bromination Reaction:

-

In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve Intermediate I (1.0 g, 5.0 mmol) in acetonitrile (30 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (0.98 g, 5.5 mmol, 1.1 eq) in one portion.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC (1:1 Hexanes:EtOAc) until the starting material is consumed.[5]

-

-

Work-up and Purification:

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Remove the acetonitrile under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to afford the final product, Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate , as a solid.

-

Visualization of Workflow

Caption: Workflow for the two-part synthesis of the target compound.

Proposed Reaction Mechanism

The bromination of the thiazole ring at the C2 position is a classic example of an electrophilic aromatic substitution.

Caption: Proposed mechanism for electrophilic bromination at the C2 position.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

-

Intermediate I: Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate

-

¹H NMR: Expect signals for the ethyl group (triplet and quartet), a singlet for the methylamino proton, a singlet for the methyl group, and a singlet for the C2 proton of the thiazole ring.

-

¹³C NMR: Expect signals corresponding to the carbonyl carbon, aromatic carbons of the thiazole ring, and aliphatic carbons of the ethyl and methyl groups.

-

Mass Spec (ESI+): Expect to find the [M+H]⁺ ion corresponding to the molecular weight (C₈H₁₂N₂O₂S = 200.26 g/mol ).

-

-

Final Product: Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

-

¹H NMR: The singlet corresponding to the C2 proton should disappear. The other signals (ethyl, methylamino, methyl) should remain, possibly with slight shifts in their chemical values.

-

¹³C NMR: Expect a significant downfield shift for the C2 carbon due to the attachment of the electronegative bromine atom.

-

Mass Spec (ESI+): Expect to find the characteristic isotopic pattern for a bromine-containing compound, with [M+H]⁺ and [M+2+H]⁺ peaks of nearly equal intensity (C₈H₁₁BrN₂O₂S = 279.16 g/mol ).

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Part 1: Low yield of Intermediate I | Incomplete reaction during ring formation. | Increase reflux time. Ensure sodium ethoxide is fresh and anhydrous. |

| Difficulty in purification. | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. | |

| Part 2: Incomplete Bromination | Deactivated NBS. | Use freshly opened or recrystallized NBS. Ensure the reaction is protected from light. |

| Insufficient reaction time. | Increase the reaction time and monitor carefully by TLC. A slight increase in temperature (to 40 °C) can be attempted cautiously. | |

| Part 2: Formation of multiple products | Over-bromination or side reactions. | Ensure the stoichiometry of NBS is accurate (use 1.05-1.1 eq). Maintain a low reaction temperature (0 °C) during the addition of NBS. |

References

-

Gomha, S. M., et al. (2019). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules, 24(21), 3874. [Link]

-

Ayati, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Serbian Chemical Society, 85(12), 1529-1576. [Link]

-

Aziz, M. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. [Link]

- Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of some new 2-aminothiazole derivatives. Medicinal Chemistry Research, 21(8), 1544-1549.

-

Hutchinson, I., et al. (2002). Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 45(4), 744-747. [Link]

- Potewar, T. M., et al. (2008).

- Patent AU2004200096A1. (2004). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

-

Abdelgawad, M. A., et al. (2020). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 25(18), 4059. [Link]

Sources

- 1. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. echemi.com [echemi.com]

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

Authored by: A Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1] Its application is particularly profound in the fields of medicinal chemistry and drug development, where the construction of biaryl and hetero-biaryl scaffolds is a frequent necessity.[2][3][4] Thiazole derivatives, in particular, are privileged heterocyclic motifs present in a wide array of pharmacologically active compounds.[5][6][7]

This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura cross-coupling of a specific, functionally dense substrate: Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate . We will explore the substrate-specific challenges, including the electronic influence of the amino substituent and the need for chemoselectivity, to guide researchers toward a successful and high-yielding synthesis.

Scientific Principles & Strategic Considerations

A successful cross-coupling protocol is built upon a solid understanding of the reaction mechanism and the unique reactivity of the chosen substrate.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established palladium-catalyzed cycle involving three fundamental steps:[8][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole substrate, forming a Pd(II) complex. The reactivity of aryl halides follows the general trend I > Br > Cl.[1] For heterocyclic halides like 2-bromothiazoles, this step is generally facile.

-

Transmetalation: This is often the rate-determining step. The base activates the boronic acid partner, forming a more nucleophilic borate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[8][10]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Substrate-Specific Challenges & Optimization Rationale

The structure of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate presents several considerations that must be addressed for a successful reaction.

-

Catalyst & Ligand Selection: The electron-donating nature of the 5-(methylamino) group increases the electron density on the thiazole ring, which can slow the initial oxidative addition step. To overcome this, modern catalyst systems employing bulky, electron-rich phosphine ligands (such as the Buchwald ligands SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[2][11] These ligands promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition, proving particularly effective for challenging heterocyclic substrates.[2][12][13]

-

Base Selection and Functional Group Tolerance: The choice of base is critical to avoid unwanted side reactions. The substrate contains an ethyl ester, which is susceptible to hydrolysis under strongly basic conditions (e.g., NaOH, KOH). Furthermore, the N-H of the methylamino group can be deprotonated by very strong bases, potentially leading to catalyst inhibition or side reactions.[14] Therefore, moderately strong inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are ideal.[8][15] These bases are effective at promoting the formation of the active borate species for transmetalation without compromising the ester or amino functionalities.[16]

-

Solvent System: Aprotic solvents are generally preferred to minimize potential side reactions like dehalogenation.[15] A biphasic system, such as 1,4-dioxane/water or toluene/water, is often employed. The organic solvent solubilizes the substrate and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the crucial transmetalation step at the interface.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for the coupling of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate | ≥95% | Commercial | Starting Material (1.0 equiv) |

| Arylboronic Acid | ≥97% | Commercial | Coupling Partner (1.2-1.5 equiv) |

| XPhos Pd G2 | Catalyst | Commercial | Pre-catalyst (2 mol%) |

| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercial | Base (2.0-3.0 equiv) |

| 1,4-Dioxane | Anhydrous | Commercial | Solvent |

| Deionized Water | N/A | In-house | Co-solvent |

| Ethyl Acetate | ACS Grade | Commercial | For extraction |

| Brine (Saturated NaCl) | N/A | In-house | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying |

| Silica Gel | 230-400 mesh | Commercial | For chromatography |

| Argon or Nitrogen Gas | High Purity | Gas Supplier | For inert atmosphere |

Step-by-Step Experimental Procedure

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Stir the mixture for 5 minutes to form a suspension.

-

Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%).

-

Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiazole bromide is consumed (typically 4-12 hours).[17]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[17]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Improper base or solvent. | 1. Use a fresh batch of a reliable pre-catalyst.[16] 2. Ensure thorough degassing; oxygen can deactivate the Pd(0) catalyst. 3. Screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., Toluene, DMF), but be mindful of potential side reactions.[16][18] |

| Significant Dehalogenation | 1. Presence of protic impurities or solvents. 2. Reaction temperature is too high. 3. Base is too strong. | 1. Ensure all solvents are anhydrous and reagents are dry.[15] 2. Attempt the reaction at a lower temperature (e.g., 70-80 °C) for a longer duration. 3. Use a weaker base like K₂CO₃.[15] |

| Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction. 2. Pd(II) pre-catalyst not fully reduced. | 1. Improve the degassing procedure before adding the catalyst.[9][16] 2. Ensure an efficient pre-catalyst is used; sometimes adding a small amount of a reducing agent or using a Pd(0) source like Pd₂(dba)₃ with a ligand can help. |

| Ester Hydrolysis | 1. Base is too strong or reaction time is excessively long at high temperature. | 1. Switch to a milder base such as K₂CO₃ or K₃PO₄. Avoid hydroxides (NaOH, KOH).[8] 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |

References

-

Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Retrieved from [Link]

-

Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(1), 1-15. Retrieved from [Link]

-

Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. Retrieved from [Link]

-

Elsayed, M. S. A., Chang, S., & Cushman, M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17828. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]

-

American Chemical Society. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

-

National Science Foundation. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. NSF Public Access Repository. Retrieved from [Link]

-

American Chemical Society. (2005). Triazole-Based Monophosphines for Suzuki−Miyaura Coupling and Amination Reactions of Aryl Chlorides. Organic Letters. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]

-

Canadian Science Publishing. (2016). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. Retrieved from [Link]

-

American Chemical Society. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]

-

Canadian Science Publishing. (2016). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Retrieved from [Link]

-

Royal Society of Chemistry. (2005). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]

-

Vietnam National University. (2019). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. VNU Journal of Science: Natural Sciences and Technology. Retrieved from [Link]

-

American Chemical Society. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]

-

American Chemical Society. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Retrieved from [Link]

-

American Chemical Society. (2007). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. benchchem.com [benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

Nucleophilic substitution of the bromine atom in Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

Executive Summary & Chemical Context

Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate (CAS 1333571-03-1) is a highly functionalized heterocyclic building block widely utilized in the synthesis of biologically active agents[1]. The thiazole core is a privileged scaffold in medicinal chemistry, but achieving precise regioselective functionalization requires exploiting the inherent electronic asymmetries of the ring. This guide details the mechanistic rationale and validated protocols for displacing the C2-bromine atom via Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality: The Electronic Push-Pull System

The reactivity of this specific thiazole derivative is governed by a delicate balance of competing electronic effects. Understanding these effects is critical for optimizing reaction conditions:

-

Aza-Activation at C2 (The Electrophilic Center): The carbon at position 2 is flanked by sulfur and nitrogen. The highly electronegative, imine-like nitrogen creates a strong aza-activation effect, rendering C2 highly electrophilic and susceptible to nucleophilic attack[2].

-

Ester-Driven LUMO Lowering: The ethyl carboxylate group at C4 exerts strong mesomeric ( −M ) and inductive ( −I ) electron-withdrawing effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the thiazole ring, stabilizing the anionic Meisenheimer-like intermediate formed during the transition state[3].

-

Counteracting Electron Donation: The secondary methylamino group at C5 is electron-donating ( +M ). While this typically deactivates an aromatic ring toward SNAr, the combined electron-withdrawing pull of the ring nitrogen and the C4-ester is sufficient to overcome this deactivation[4]. Consequently, the C2-bromine remains an excellent leaving group for incoming nucleophiles such as amines, thiols, and alkoxides.

Fig 1. Addition-elimination (SNAr) mechanism at the C2 position of the thiazole ring.

Self-Validating Experimental Protocols

To ensure high fidelity and reproducibility, the following protocols incorporate self-validating analytical checkpoints and explicit rationales for reagent selection.

Protocol A: C-N Bond Formation (Amination with Secondary Amines)

Causality: For basic nucleophiles like morpholine or piperidine, a mild organic base like N,N-Diisopropylethylamine (DIPEA) is utilized. Strong aqueous or inorganic bases (e.g., NaOH) are explicitly avoided to prevent premature saponification of the C4-ethyl ester[5].

Step-by-Step Methodology:

-

Preparation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL).

-

Reagent Addition : Add the secondary amine (e.g., morpholine, 1.5 eq, 0.75 mmol) followed by DIPEA (2.0 eq, 1.0 mmol). Validation Check: The solution should remain clear; immediate precipitation indicates degraded (wet) DMF or amine salt impurities.

-

Thermal Activation : Seal the vial and heat the reaction mixture to 80 °C in an oil bath for 6 hours.

-

Reaction Monitoring : Sample 5 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Check: Confirm the disappearance of the starting material mass ( m/z ~265/267, exhibiting a 1:1 isotopic Br pattern) and the appearance of the product mass (e.g., m/z ~272 for morpholine substitution).

-

Workup : Cool to room temperature. Quench the reaction with distilled water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL). Causality: LiCl washing is critical to completely partition the highly polar DMF out of the organic layer, preventing streaking during downstream chromatography.

-

Purification : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: C-S Bond Formation (Thioetherification)

Causality: Thiolates are powerful nucleophiles but are highly susceptible to oxidative dimerization (forming disulfides). Using anhydrous K₂CO₃ in a degassed solvent ensures the continuous, in situ generation of the active thiolate anion while minimizing oxidative side reactions[2].

Step-by-Step Methodology:

-

Preparation : Dissolve the thiazole starting material (1.0 eq, 0.5 mmol) in anhydrous, degassed DMSO (3.0 mL). Causality: Degassing the solvent (sparging with N₂ for 15 mins) is mandatory to prevent thiol oxidation.

-

Reagent Addition : Add the aryl/alkyl thiol (1.2 eq, 0.6 mmol) and finely powdered anhydrous K₂CO₃ (2.0 eq, 1.0 mmol).

-

Thermal Activation : Stir the suspension at 60 °C for 4 hours.

-

Reaction Monitoring : Monitor via TLC (Eluent: 7:3 Hexanes:EtOAc). Validation Check: The starting material (UV-active, Rf ~0.6) should be fully consumed, replaced by a new, highly UV-active spot (Rf ~0.4-0.5 depending on the specific thiol used).

-

Workup & Purification : Pour the mixture into ice-cold water (15 mL) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield the pure thioether.

Fig 2. Self-validating experimental workflow for the nucleophilic substitution of 2-bromothiazoles.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for various nucleophile classes based on standard SNAr kinetics for 2-halothiazoles[6].

| Nucleophile Class | Example Reagent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Secondary Amine | Morpholine | DIPEA (2.0 eq) | DMF | 80 | 6 | 75 - 85 |

| Primary Amine | Benzylamine | DIPEA (2.0 eq) | DMF | 90 | 8 | 65 - 75 |

| Aryl Thiol | Thiophenol | K₂CO₃ (2.0 eq) | DMSO | 60 | 4 | 80 - 90 |

| Alkoxide | Sodium Methoxide | None (Pre-formed) | MeOH | 65 | 12 | 50 - 60* |